molecular formula C11H6F3NO2 B1603559 7-(Trifluoromethyl)quinoline-2-carboxylic acid CAS No. 1092304-95-4

7-(Trifluoromethyl)quinoline-2-carboxylic acid

Cat. No.: B1603559
CAS No.: 1092304-95-4
M. Wt: 241.17 g/mol
InChI Key: UJSASPCHJPRAQX-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)quinoline-2-carboxylic acid: is a fluorinated quinoline derivative. The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and provides unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)quinoline-2-carboxylic acid typically involves the introduction of the trifluoromethyl group into the quinoline ring. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminobenzotrifluoride with ethyl acetoacetate in the presence of a base can yield the desired quinoline derivative .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)quinoline-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

Antimalarial Activity
Research has indicated that derivatives of quinoline, including 7-(trifluoromethyl)quinoline-2-carboxylic acid, exhibit significant antimalarial properties. A study demonstrated that compounds derived from this structure showed enhanced activity against chloroquine-resistant strains of Plasmodium falciparum. For instance, certain derivatives displayed IC50 values in the nanomolar range, indicating potent antiplasmodial effects. The following table summarizes some key findings:

CompoundIC50 (nM)Activity Against Strain
7g9.79CQ-resistant
7a3.27CQ-sensitive
7b11.16CQ-resistant

These results suggest that modifications to the trifluoromethyl group can lead to compounds with improved efficacy against resistant malaria strains, making them candidates for further drug development .

Potential as Antitumor Agents
Quinoline derivatives have also been explored for their anticancer properties. The presence of the trifluoromethyl group is believed to enhance binding affinity to biological targets, which may be exploited in designing new anticancer agents .

Coordination Chemistry

This compound acts as a versatile ligand in coordination chemistry, forming complexes with transition metals. These metal-ligand complexes can exhibit unique electronic and photophysical properties, making them useful in catalysis and materials science .

Table of Metal Complexes

Metal IonLigand Coordination TypeApplication Area
Cu²⁺BidentateCatalysis
Zn²⁺MonodentateMaterial Science

Material Science

The incorporation of fluorinated compounds like this compound into polymer matrices has shown promise in enhancing the performance of organic light-emitting diodes (OLEDs). The trifluoromethyl group contributes to improved charge transport properties and thermal stability .

Case Studies

Case Study: Antimalarial Development
In a preclinical study, compounds derived from this compound were tested against both sensitive and resistant strains of P. falciparum. The results indicated that modifications to the side chains significantly impacted the antiplasmodial activity, highlighting the importance of structure-activity relationship (SAR) studies in drug development .

Case Study: Coordination Complexes
A series of coordination complexes formed with transition metals using this quinoline derivative were evaluated for catalytic activity in organic reactions. The results demonstrated enhanced reactivity compared to non-fluorinated analogs, suggesting potential applications in green chemistry .

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)quinoline-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme function or the activation of specific signaling pathways .

Comparison with Similar Compounds

  • 7-(Trifluoromethyl)quinoline-4-thiol
  • 2-(Trifluoromethyl)quinoline
  • 4-Hydroxy-7-(trifluoromethyl)quinoline

Comparison: Compared to other fluorinated quinolines, 7-(Trifluoromethyl)quinoline-2-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the carboxylic acid group provides additional sites for chemical modification, enhancing its versatility in various applications .

Biological Activity

7-(Trifluoromethyl)quinoline-2-carboxylic acid (TFM-QCA) is a fluorinated quinoline derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and its potential applications in drug development.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₆F₃NO₂
  • Molecular Weight : 241.17 g/mol
  • Structural Features : The compound consists of a quinoline backbone with a carboxylic acid group at the 2-position and a trifluoromethyl group at the 7-position. This specific substitution pattern influences its chemical reactivity and biological activity.

The mechanism of action for TFM-QCA is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity, allowing it to modulate enzyme functions or activate specific signaling pathways. Key interactions include:

  • Enzyme Inhibition : TFM-QCA has shown potential as an inhibitor of several enzymes involved in critical biological processes, such as inflammatory pathways.
  • Receptor Modulation : The compound may act on receptors associated with cancer and infectious diseases, making it a candidate for further pharmacological studies.

Biological Activities

Research has indicated that TFM-QCA exhibits several notable biological activities:

Comparative Analysis

To contextualize TFM-QCA's biological activity, a comparison with similar quinoline derivatives is provided below:

Compound NameIC50 (µM)Biological Activity
7-(Trifluoromethyl)quinoline-4-thiol0.72PI3K and mTOR inhibition
2-(Trifluoromethyl)quinoline0.9VEGFR inhibition
Tivozanib0.16VEGFR-2 phosphorylation inhibition
TFM-QCATBDAnticancer, anti-inflammatory

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that TFM-QCA exhibited significant cytotoxicity against the MCF-7 cell line, with an IC50 value comparable to doxorubicin, suggesting its potential as a chemotherapeutic agent .
  • Molecular Docking Studies : Docking analyses have revealed that TFM-QCA interacts favorably with the active sites of various enzymes, indicating its potential as a lead compound for drug design targeting specific pathways involved in cancer and inflammation .
  • Synthesis and Derivatives : Various synthetic routes have been developed for TFM-QCA, enhancing its availability for biological testing. These routes often involve modifications at the quinoline structure to optimize biological activity .

Properties

IUPAC Name

7-(trifluoromethyl)quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)7-3-1-6-2-4-8(10(16)17)15-9(6)5-7/h1-5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSASPCHJPRAQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30608119
Record name 7-(Trifluoromethyl)quinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092304-95-4
Record name 7-(Trifluoromethyl)quinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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